molecular formula C10H12BNO3 B12444716 (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid

(3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid

Cat. No.: B12444716
M. Wt: 205.02 g/mol
InChI Key: ZNKABIPXUSXBMR-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid: is a boronic acid derivative that features an indole ring system Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the construction of complex molecules through cross-coupling reactions.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .

Medicine: The compound’s potential medicinal applications include the development of new therapeutic agents. Indole derivatives have shown promise in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The indole ring system allows for interactions with various biological targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Uniqueness: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid is unique due to its boronic acid functional group, which allows for versatile reactivity in organic synthesis. This distinguishes it from other indole derivatives that may not have the same reactivity or applications.

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

(3,3-dimethyl-2-oxo-1H-indol-6-yl)boronic acid

InChI

InChI=1S/C10H12BNO3/c1-10(2)7-4-3-6(11(14)15)5-8(7)12-9(10)13/h3-5,14-15H,1-2H3,(H,12,13)

InChI Key

ZNKABIPXUSXBMR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(C(=O)N2)(C)C)(O)O

Origin of Product

United States

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